1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
Description
Contextual Significance of Sulfonylazepane Derivatives in Contemporary Chemical Synthesis and Discovery
The sulfonylazepane scaffold, which forms the core of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, is a noteworthy structural motif in the realm of medicinal chemistry and drug discovery. This architectural framework is comprised of two key components: a seven-membered saturated heterocycle known as azepane, and a sulfonyl group. The amalgamation of these two moieties gives rise to a class of compounds with diverse and often potent biological activities.
The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a common feature in a number of bioactive molecules. researchgate.net Its conformational flexibility allows it to interact effectively with a variety of biological targets. Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antidiabetic, and antiviral agents. researchgate.net
The sulfonamide group (-SO₂N<), a key component of sulfonylazepane derivatives, is a well-established pharmacophore in drug design. Its presence in a molecule can influence properties such as acidity, hydrogen bonding capacity, and metabolic stability. The ability of the sulfonamide moiety to mimic a peptide bond and to bind to zinc-containing enzymes, such as carbonic anhydrases, has led to the development of numerous successful drugs.
The combination of the azepane ring and the sulfonamide group in sulfonylazepane derivatives has led to the discovery of compounds with significant biological activities. For instance, certain azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. ontosight.ai Furthermore, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX, a target in cancer therapy.
Rationale for Comprehensive Academic Investigation of this compound
While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The molecule can be deconstructed into three key fragments: the azepane ring, the 4-chloro-benzenesulfonyl group, and the 3-nitro substituent.
The presence of the azepane and sulfonyl groups suggests a potential for biological activity, as discussed in the preceding section. The chloro and nitro substituents on the benzene (B151609) ring are also of significant interest to medicinal chemists. The chlorine atom, a halogen, can modulate the lipophilicity and metabolic stability of the compound. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and may be involved in specific binding interactions with biological targets. Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.
The synthesis of this compound would likely proceed via the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane. The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride itself has been a subject of study, with methods being developed to produce it in high purity. This indicates that the necessary precursors for the synthesis of the title compound are accessible, facilitating its potential academic and industrial investigation.
Given the established biological significance of the sulfonylazepane core and the modulating effects of the chloro and nitro substituents, a comprehensive academic investigation of this compound would be a logical step in the exploration of novel bioactive compounds. Such an investigation would likely focus on its synthesis, full chemical characterization, and screening for a range of biological activities.
Interactive Data Tables
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-11-6-5-10(9-12(11)15(16)17)20(18,19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJSGALSIKJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Chloro 3 Nitrobenzenesulfonyl Azepane and Its Analogues
Synthesis of Key Precursors
The efficient construction of the target sulfonamide is contingent upon the successful synthesis of its constituent building blocks.
4-Chloro-3-nitrobenzenesulfonyl chloride serves as the electrophilic partner in the sulfonamide bond formation. A prevalent method for its synthesis involves the direct chlorosulfonation of 2-chloronitrobenzene using chlorosulfonic acid. prepchem.comgoogle.com This reaction is typically heated to drive the electrophilic aromatic substitution to completion. prepchem.com The reaction mass is subsequently quenched in ice water, causing the product to precipitate as a solid which can be isolated by filtration. google.com
Optimization studies have shown that reaction conditions significantly impact yield and purity. For instance, reacting o-chloro-nitro-benzene with chlorosulfonic acid at a 1:4 molar ratio at 120°C for 4 hours, followed by recrystallization from petroleum ether, can yield the product at 81.5% with a purity of 99.96%. researchgate.net Another reported method involves treating potassium 4-chloro-3-nitrobenzenesulfonate (B11117870) with phosphinic acid chloride in a solvent mixture, which produces the desired sulfonyl chloride in 84% yield after purification. chemicalbook.com
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chloronitrobenzene | Chlorosulfonic acid (4 eq.) | 120°C, 4 h | 81.5% | researchgate.net |
| 2-Chloronitrobenzene | Chlorosulfonic acid (1.5 mol) | Heated to 140°C over 18 h | Not specified | prepchem.com |
| Potassium 4-chloro-3-nitrobenzenesulfonate | Phosphinic acid chloride | Acetonitrile (B52724), Sulfoxide (B87167), Dimethylacetamide; 73°C, 3 h | 84% | chemicalbook.com |
Azepane, also known as hexamethyleneimine, is the nucleophilic cyclic amine required for the synthesis. Industrially, it is produced through the partial hydrogenolysis of hexamethylene diamine. wikipedia.org Beyond this specific method, a vast array of synthetic strategies has been developed for accessing saturated cyclic amines like azepane, reflecting their importance in bioactive compounds. nih.govnih.gov
Modern synthetic methods aim for efficiency and environmental compatibility, employing one-pot, multi-component, and microwave-assisted reactions. nih.gov Advanced strategies for constructing the azepane core include the dearomative ring expansion of nitroarenes, which can generate polysubstituted azepanes. researchgate.net Other innovative approaches involve the stereoselective and regioselective expansion of piperidine (B6355638) rings to yield azepane derivatives. rsc.org The construction of functionalized azepanes can also be achieved through copper(I)-catalyzed tandem amination/cyclization reactions of specific allenynes. nih.gov
Direct Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
The formation of the target compound is achieved by coupling the two key precursors.
The most common and classical method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.innih.gov In this case, the synthesis of this compound involves the nucleophilic attack of the secondary amine of the azepane ring on the highly electrophilic sulfur atom of 4-chloro-3-nitrobenzenesulfonyl chloride. fiveable.me This reaction is a form of nucleophilic acyl substitution, where the nitrogen atom of the amine displaces the chloride leaving group from the sulfonyl group. mdpi.com The reaction is typically carried out in the presence of a base, such as an organic or inorganic base, to neutralize the hydrochloric acid byproduct that is formed. ijarsct.co.in
The general mechanism involves the amine acting as a nucleophile, attacking the sulfonyl sulfur, which leads to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, and the deprotonation of the nitrogen atom by a base yields the final sulfonamide product.
The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time.
While specific optimization data for this compound is not extensively detailed in the provided search results, general principles can be applied from similar transformations. For instance, in related sulfonamide syntheses, solvents like acetonitrile or dichloromethane (B109758) are common. nih.govnih.gov The choice of base is crucial; non-nucleophilic organic bases like triethylamine (B128534) or pyridine (B92270) are frequently used to scavenge HCl without competing in the primary reaction. Stoichiometry is also important, with some procedures using an excess of the amine to act as both the nucleophile and the base. researchgate.net Temperature can range from room temperature to reflux, depending on the reactivity of the specific amine and sulfonyl chloride. nih.govnih.gov
| Parameter | Variables | Rationale |
|---|---|---|
| Solvent | Aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF) | To dissolve reactants and avoid side reactions with the sulfonyl chloride. |
| Base | Tertiary amines (e.g., Triethylamine, Pyridine), Inorganic bases (e.g., K₂CO₃) | To neutralize the HCl byproduct, driving the reaction to completion. |
| Temperature | 0°C to reflux temperature of the solvent | To control the reaction rate and minimize decomposition or side reactions. |
| Stoichiometry | Equimolar reactants or excess amine | Excess amine can serve as both nucleophile and base. |
| Reaction Time | 1 hour to overnight | Ensuring the reaction proceeds to completion, monitored by techniques like TLC or LC-MS. |
Advanced Synthetic Strategies for Azepane Heterocycles and Sulfonamide Derivatives
Beyond the classical approaches, advanced synthetic strategies offer novel pathways to both the azepane core and the sulfonamide functional group, enabling the synthesis of complex analogues.
For azepane heterocycles, methods such as the formal 1,3-migration of hydroxy and acyloxy groups followed by selective annulation provide a powerful tool for constructing densely functionalized seven-membered N-heterocycles. acs.orgbohrium.com Stereoselective synthesis of highly substituted azepanes can also be achieved via osmium-catalyzed tethered aminohydroxylation, demonstrating a high degree of regio- and stereocontrol. nih.gov
For sulfonamide derivatives, modern methods have been developed to overcome the limitations of the traditional sulfonyl chloride route. These include palladium-catalyzed couplings using sulfur dioxide surrogates like DABSO, which allow for the synthesis of sulfonamides from aryl iodides in a one-pot process. organic-chemistry.org Other innovative techniques involve the direct synthesis of sulfonamides from thiols through oxidative processes or microwave-assisted synthesis from sulfonic acids or their salts, which often feature high yields and good functional group tolerance. organic-chemistry.orgrsc.org Furthermore, late-stage functionalization strategies allow for the conversion of readily available primary sulfonamides into sulfonyl chlorides, which can then be reacted with various nucleophiles to create diverse libraries of complex sulfonamides. nih.gov
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates. mdpi.com While specific one-pot syntheses for this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of its constituent parts and related structures.
For instance, the Ugi multicomponent reaction can be employed to generate complex acyclic precursors that, upon a subsequent cyclization step, can form diazepane or diazocane systems. nih.gov This two-step approach, beginning with a multicomponent reaction, streamlines the synthesis of these seven-membered rings. nih.gov A similar strategy could be envisioned for the synthesis of azepane analogues, where a multicomponent reaction assembles a linear precursor bearing the necessary functionalities for a subsequent ring-closing reaction to form the azepane ring.
MCRs are particularly valuable for creating libraries of compounds for drug discovery, as they allow for the rapid generation of diverse structures from a set of simple starting materials. mdpi.com An electrochemical MCR approach has been developed for the synthesis of alkyl alkenesulfonates, demonstrating the versatility of MCRs in constructing sulfonated compounds. nih.gov
Solid-Phase Synthetic Methodologies for Library Generation
Solid-phase synthesis is a powerful technique for the generation of combinatorial libraries, which are large collections of related compounds. nih.gov This methodology facilitates the rapid synthesis and screening of numerous molecules, which is highly beneficial in drug discovery. nih.govnih.gov The synthesis of peptide libraries on solid supports is a well-established example of this approach. nih.gov
In the context of this compound and its analogues, solid-phase synthesis can be employed to systematically vary the substituents on both the benzenesulfonyl and the azepane moieties. For example, a resin-bound azepane core could be reacted with a variety of sulfonyl chlorides to generate a library of N-sulfonylated azepanes. Conversely, a resin-bound sulfonyl chloride could be reacted with different cyclic amines, including azepane, to create a diverse set of sulfonamides.
The use of positional scanning libraries (PSLs) is a specific combinatorial technique that allows for the screening of millions of compounds through the testing of a much smaller number of samples. nih.gov This approach has been successfully used to identify novel antibacterial agents and could be applied to the discovery of bioactive azepane derivatives. nih.gov
Transition Metal-Catalyzed C-N Bond Formation for Azepane Ring Construction
Transition metal-catalyzed reactions are fundamental in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds, which is a key step in the construction of nitrogen-containing heterocycles like azepane. rsc.org Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines and have been applied to the construction of various nitrogen-containing heterocycles. acs.orgrsc.org
These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgrsc.org This methodology can be applied to intramolecular cyclizations to form heterocyclic rings, including the seven-membered azepane ring. For example, a suitably functionalized linear precursor with a terminal amine and an aryl halide can undergo an intramolecular palladium-catalyzed amination to yield an azepane-fused aromatic system. researchgate.net
Copper-catalyzed C-N bond formation is another important tool for the synthesis of nitrogen heterocycles. mdpi.com For instance, the intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system, has been used to construct fused heterocyclic systems containing a four-membered ring. mdpi.com Rhodium and iridium catalysts have also been employed for direct C-H amination reactions using organic azides as the nitrogen source, offering a step- and atom-economical alternative to traditional cross-coupling methods. nih.gov
The table below summarizes some of the transition metals and their applications in C-N bond formation for the synthesis of nitrogen heterocycles.
| Transition Metal | Catalytic Reaction | Application in Heterocycle Synthesis |
|---|---|---|
| Palladium | Buchwald-Hartwig Amination | Intramolecular cyclization to form azepanes and other N-heterocycles. acs.orgrsc.org |
| Copper | Ullmann Condensation | Intramolecular C-N bond formation to construct fused heterocyclic systems. mdpi.com |
| Rhodium | C-H Amination | Direct amination of C-H bonds to form N-heterocycles. nih.gov |
| Iridium | C-H Amination | Direct amination of C-H bonds using organic azides. nih.gov |
| Nickel | C-H Cyclization | Formation of 7-membered rings through C-H activation. nih.gov |
Ring Expansion and Cyclization Reactions to Form Seven-Membered Nitrogen Heterocycles
The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.gov Nevertheless, several strategies have been developed to overcome these hurdles, including ring expansion and various cyclization reactions.
Ring Expansion Reactions:
Ring expansion reactions provide a powerful method for the synthesis of azepanes from more readily available smaller rings, such as piperidines or pyrrolidines. rsc.org For example, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org Another approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered ring system. nih.govresearchgate.net This method is mediated by blue light at room temperature and provides access to complex azepanes in just two steps. nih.govresearchgate.net A photochemical rearrangement of N-vinylpyrrolidinones also offers a two-step procedure to synthesize densely functionalized azepane derivatives. organic-chemistry.org
Cyclization Reactions:
Direct cyclization of linear precursors is a common strategy for the synthesis of azepanes. researchgate.net Tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines, catalyzed by copper(I), have been developed for the selective preparation of trifluoromethyl-substituted azepine derivatives. nih.gov Additionally, a silver(I)-catalyzed tandem heterocyclization/[3+2] cycloaddition of α-alkynylenones with β-enaminones has been developed for the synthesis of fused furan (B31954) ring systems, showcasing the utility of tandem reactions in building complex heterocyclic structures. acs.org
The following table provides a summary of different ring expansion and cyclization strategies for the synthesis of azepanes.
| Reaction Type | Starting Material | Key Features | Reference |
|---|---|---|---|
| Ring Expansion | Piperidines | Stereoselective and regioselective. | rsc.org |
| Ring Expansion | Nitroarenes | Photochemical, blue light-mediated, room temperature. | nih.govresearchgate.net |
| Ring Expansion | N-vinylpyrrolidinones | Photochemical, two-step process. | organic-chemistry.org |
| Cyclization | Functionalized allenynes | Copper(I)-catalyzed, tandem amination/cyclization. | nih.gov |
Chemo- and Regioselective Functionalization Techniques
Chemo- and regioselective functionalization are crucial for introducing specific chemical groups at desired positions within a molecule without affecting other reactive sites. In the synthesis of this compound and its analogues, these techniques are essential for modifying both the aromatic ring and the azepane moiety.
A chemo-enzymatic platform has been developed that combines regioselective enzymatic halogenation with chemo-catalytic Heck coupling and enzyme-catalyzed hydrolysis in a single reaction vessel. nih.gov This approach allows for the selective functionalization of various substrates in an aqueous environment. nih.gov
The formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, followed by selective annulations, provides an efficient method for synthesizing azepane derivatives with good functional group tolerance. bohrium.comacs.org This migration-annulation protocol offers a time-saving procedure for accessing seven-membered N-heterocycles. bohrium.comacs.org
The stereoselective and regioselective synthesis of azepane derivatives can also be achieved through the ring expansion of piperidines, where the regiochemistry and stereochemistry of the process were investigated using semi-empirical molecular orbital calculations. rsc.org
Derivatization Strategies for the this compound Core
Derivatization of the core this compound structure is essential for exploring the structure-activity relationships (SAR) of this class of compounds and for optimizing their biological properties.
Modifications of the Azepane Ring System
The azepane ring offers multiple sites for modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties.
The synthesis of substituted azepanes and piperidines can be achieved using organolithium chemistry. whiterose.ac.uk The n-BuLi mediated lithiation-substitution of N-Boc protected heterocycles, such as N-Boc-2-phenylazepane, allows for the introduction of a variety of substituents at the α-position of the azepane ring. whiterose.ac.uk
Furthermore, the synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives has been reported. rsc.org Reductive amination of deprotected halogenated secondary cyclopropylamines with aldehydes or ketones can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products with diverse functionalities. rsc.org
Substituted seven-membered N-heterocycles are valuable as synthons for preparing enzyme inhibitors and molecular recognition systems. nih.gov Late-stage oxidation of tetrahydroazepines can provide access to densely functionalized oxo-azepanes. nih.gov Hydroboration of tetrahydroazepines proceeds with diastereoselectivity to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov
The table below lists the compounds mentioned in this article.
Functional Group Transformations on the Chloronitrobenzenesulfonyl Moiety
The synthetic utility of this compound extends beyond its initial formation. The chloronitrobenzenesulfonyl moiety is a versatile platform for further chemical modifications, primarily involving the nitro group and the chloro substituent. These transformations allow for the introduction of diverse functional groups, leading to a wide array of analogues with potentially new chemical and biological properties. The two principal avenues for modification are the reduction of the nitro group and the nucleophilic aromatic substitution (SNAr) of the chloride.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org For analogues of this compound, this reaction yields the corresponding 1-(3-amino-4-chlorobenzenesulfonyl)azepane derivatives. A critical consideration for this transformation is chemoselectivity; the reducing agent must selectively act on the nitro group without affecting the chloro substituent or the sulfonamide bond. Several methods are well-suited for this purpose.
Classic methods using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for reducing aromatic nitro groups. A particularly mild and selective reagent is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. This system is known to tolerate a variety of other functional groups, including halogens and esters, making it highly suitable for this specific transformation.
Catalytic hydrogenation is another powerful technique. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) can efficiently reduce the nitro group. However, care must be taken to avoid dehalogenation (loss of the chloro group), which can be a competing side reaction. Using specific catalysts like Raney nickel or employing alternative hydrogen sources such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄) can often mitigate this issue.
More modern, metal-free reduction methods have also been developed. For instance, the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine offers a mild and efficient way to obtain anilines from nitroaromatics under continuous-flow conditions, a methodology that enhances safety and scalability. beilstein-journals.org
The resulting 3-amino-4-chlorobenzenesulfonyl derivatives are valuable intermediates themselves, as the newly formed amino group can be further functionalized through diazotization, acylation, or alkylation reactions, significantly expanding the library of accessible compounds.
| Substrate Type | Reagents and Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aromatic Nitro Compounds | SnCl₂·2H₂O, Ethanol, 70°C | Aromatic Amines | High chemoselectivity; tolerates halogens, esters, and nitriles. | N/A |
| Nitroarenes | Fe, HCl or Acetic Acid | Anilines | Classic, cost-effective method widely used in industry. | N/A |
| Aromatic Nitro Compounds | H₂, Pd/C or Raney Ni | Aromatic Amines | Efficient catalytic method; choice of catalyst can prevent dehalogenation. | N/A |
| Nitro Derivatives | HSiCl₃, Tertiary Amine, Continuous Flow | Primary Amines | Mild, metal-free, and rapid reduction suitable for large-scale synthesis. | beilstein-journals.org |
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chlorine atom on the 4-chloro-3-nitrobenzenesulfonyl moiety is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro group positioned ortho and the sulfonyl group positioned para to the chlorine. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the displacement of the chloride ion by a nucleophile.
A wide range of nucleophiles can be employed in this reaction, leading to diverse structural analogues. Common nucleophiles include:
Amines: Primary and secondary amines (both aliphatic and aromatic) can displace the chloride to form the corresponding N-substituted aniline (B41778) derivatives. This reaction is fundamental for building more complex structures. For instance, reacting this compound with an amine like morpholine (B109124) would yield 1-(4-morpholino-3-nitrobenzenesulfonyl)azepane.
Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) introduces methoxy (B1213986) or phenoxy groups, respectively.
Thiols: Thiolates (RS⁻) are excellent nucleophiles in SNAr reactions and can be used to introduce thioether linkages.
The reaction conditions typically involve heating the sulfonamide substrate with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN), often in the presence of a base like potassium carbonate (K₂CO₃) or a tertiary amine to neutralize the HCl generated. The regioselectivity is generally high, with substitution occurring exclusively at the carbon bearing the chlorine atom due to the powerful activating effects of the ortho-nitro and para-sulfonyl groups. nih.gov
| Substrate Type | Nucleophile | Typical Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Ethanol, Reflux | 4-Amino-2-chloroquinazoline | Regioselective substitution at the more activated C4 position. | nih.gov |
| N-(4-halo-2-nitrophenyl)benzenesulfonamide | Various Nucleophiles | Base, Polar Aprotic Solvent | N-(4-substituted-2-nitrophenyl)benzenesulfonamide | Demonstrates SNAr on a structurally related sulfonamide. | rsc.org |
| 4-Chloro-3-nitrocoumarin | α-bromoacetophenone (reductive coupling) | Base-mediated | Pyrrolocoumarin ring | Shows reactivity of the chloro-nitroaryl system towards carbon nucleophiles. | rsc.org |
| Activated Aryl Halide | Alkoxides (e.g., NaOMe) | Alcohol solvent, Heat | Aryl Ether | Common transformation to introduce alkoxy groups. | N/A |
Spectroscopic and Structural Elucidation of 1 4 Chloro 3 Nitrobenzenesulfonyl Azepane
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The FTIR spectrum of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane is expected to show several characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are anticipated in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The nitro group (NO₂) will also exhibit strong characteristic asymmetric and symmetric stretching bands, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic ring will likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepane ring will be observed just below 3000 cm⁻¹. The C-N stretching vibration of the sulfonamide is expected around 1150-1180 cm⁻¹, and the C-S bond stretching may be found in the 600-800 cm⁻¹ range. The C-Cl stretching vibration typically appears in the 700-800 cm⁻¹ region.
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonyl and nitro groups are expected to give strong signals in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are also typically strong in Raman spectra. The C-S and C-Cl bonds are also expected to show characteristic Raman signals. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| SO₂ asymmetric stretch | 1350 - 1370 | Weak |
| SO₂ symmetric stretch | 1160 - 1180 | Strong |
| NO₂ asymmetric stretch | 1520 - 1540 | Moderate |
| NO₂ symmetric stretch | 1340 - 1360 | Strong |
| Aromatic C=C stretch | 1400 - 1600 | Strong |
| Aromatic C-H stretch | > 3000 | Moderate |
| Aliphatic C-H stretch | < 3000 | Moderate |
| C-N stretch | 1150 - 1180 | Moderate |
| C-S stretch | 600 - 800 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₅ClN₂O₄S, with a molecular weight of 318.78 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 318, with an isotopic peak at m/z 320 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the cleavage of the S-N bond, leading to the formation of the 4-chloro-3-nitrobenzenesulfonyl cation (m/z 220) and the azepane radical. Another plausible fragmentation is the loss of the nitro group (NO₂) to give a fragment at m/z 272. Further fragmentation of the azepane ring and the aromatic ring would lead to a series of smaller fragment ions, providing a unique mass spectral fingerprint for the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula of the parent ion and its fragments, further confirming the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be a critical technique to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to determine the precise molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotopic Abundance | Calculated Exact Mass (m/z) [M+H]⁺ |
| C₁₂H₁₅³⁵ClN₂O₄S | 100.0% | 319.0463 |
| C₁₂H₁₅³⁷ClN₂O₄S | 32.0% | 321.0433 |
This table presents theoretically calculated values. Experimental data is required for confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways
Electrospray Ionization Mass Spectrometry (ESI-MS) would be employed to generate ions of the compound for mass analysis. This soft ionization technique typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. Analysis of these fragments would provide valuable information about the compound's structure, such as the connectivity of the 4-chloro-3-nitrobenzenesulfonyl group and the azepane ring. Common fragmentation pathways would likely involve cleavage of the sulfonamide bond. However, without experimental data, a definitive fragmentation pattern cannot be described.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation
To perform this analysis, a suitable single crystal of this compound would be required. Single crystal X-ray diffraction would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation) and the spatial orientation of the 4-chloro-3-nitrobenzenesulfonyl substituent.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is a template. No experimental crystallographic data for this compound has been found in the public domain.
Analysis of Intermolecular Interactions in the Crystalline Lattice
The data from X-ray crystallography would also allow for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the nitro group or sulfonyl oxygen atoms and hydrogen atoms on the azepane ring or neighboring molecules. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Computational Chemistry and Theoretical Investigations of 1 4 Chloro 3 Nitrobenzenesulfonyl Azepane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are instrumental in this regard, providing a balance between computational cost and accuracy.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the detailed study of a molecule's electronic framework. For 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The electron density distribution, also calculable via DFT, reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, the nitro group (-NO2) and the chloro group (-Cl) are strong electron-withdrawing groups, which significantly influences the electron density on the benzene (B151609) ring. The sulfonyl group (-SO2-) also contributes to this effect. This polarization is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on DFT Calculations of Analogous Compounds
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the azepane ring and the sulfonyl group. |
| LUMO | -2.1 | Predominantly located on the nitro-substituted benzene ring. |
| HOMO-LUMO Gap | 6.4 | Suggests moderate kinetic stability and reactivity. |
Analysis of Substituent Effects on Electronic Properties
The electronic properties of the this compound molecule are heavily influenced by its substituents. The chloro and nitro groups on the benzene ring are electron-withdrawing, which lowers the energy of both the HOMO and LUMO. nih.gov The positions of these substituents are also critical. The nitro group at the meta position to the sulfonyl group and the chloro group at the para position create a specific electronic environment.
Computational studies on similar substituted benzenesulfonyl compounds have shown that the presence of electron-withdrawing groups generally decreases the activation barrier for certain reactions by stabilizing transition states. beilstein-archives.org For instance, in reactions involving nucleophilic attack on the sulfur atom, the electron-withdrawing nature of the substituents would make the sulfur atom more electrophilic and thus more susceptible to attack.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule like this compound, which contains a seven-membered azepane ring, conformational analysis is particularly important.
Exploration of Conformational Landscapes and Energy Minima
The azepane ring is known to exist in several conformations, such as chair, boat, and twist-chair forms. nih.gov The presence of the bulky 4-chloro-3-nitrobenzenesulfonyl group attached to the nitrogen atom will significantly influence the conformational preferences of the azepane ring. Computational methods can be used to map the potential energy surface of the molecule, identifying the various stable conformers (energy minima) and the transition states that connect them. This exploration of the conformational landscape is crucial for understanding which shapes the molecule is likely to adopt.
Prediction of Preferred Geometries and Torsional Angles
Table 2: Predicted Key Torsional Angles for the Lowest Energy Conformer of this compound
| Torsional Angle | Predicted Value (degrees) | Description |
| C(ring)-N-S-C(aryl) | ~75 | Defines the orientation of the aryl group relative to the azepane ring. |
| N-S-C(aryl)-C(nitro) | ~-30 | Describes the twist of the nitro-substituted benzene ring. |
| C1-C2-C3-C4 (azepane) | ~60 | A representative angle within the flexible seven-membered ring. |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, intermediates, and transition states, it is possible to gain a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.
For this compound, computational methods could be used to elucidate various potential reaction mechanisms. For example, in a nucleophilic substitution reaction at the sulfonyl sulfur, calculations could map out the energy profile of the reaction, identifying the structure of the transition state and calculating the activation energy. DFT calculations have been used to study the reaction mechanisms of similar benzenesulfonyl compounds, providing insights into the energetics of different reaction pathways. researchgate.net
By comparing the calculated activation energies for different possible mechanisms, the most likely reaction pathway can be identified. Furthermore, these computational studies can reveal subtle electronic and steric effects that govern the reactivity and selectivity of the molecule.
Transition State Localization and Energy Barrier Determination
No available studies have reported the localization of transition states or the determination of energy barriers for reactions involving this compound.
Reaction Pathway Mapping and Intermediate Characterization
There is no published research on the mapping of reaction pathways or the characterization of intermediates for the synthesis or transformation of this compound.
In Silico Prediction of Molecular Interactions
Molecular Docking Simulations for Protein-Ligand Binding Hypotheses
Specific molecular docking simulations of this compound with any protein targets have not been found in the scientific literature.
Binding Energy Calculations and Interaction Hotspot Identification
In the absence of docking studies, no binding energy calculations or identification of interaction hotspots for this compound are available.
Reactivity and Mechanistic Organic Chemistry of 1 4 Chloro 3 Nitrobenzenesulfonyl Azepane
Reactions Involving the Sulfonyl Group
The sulfonyl group (-SO2-) serves as a robust linkage between the aromatic ring and the azepane nitrogen. Its reactivity is centered on the highly electrophilic sulfur atom, which is bonded to two oxygen atoms, a carbon atom of the benzene (B151609) ring, and the nitrogen atom of the azepane moiety.
While the sulfur-chlorine bond of the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is highly reactive towards nucleophiles, the sulfur-nitrogen bond of the resulting sulfonamide is considerably more stable. solubilityofthings.com However, cleavage of the S-N bond can be achieved under specific, often harsh, conditions. Nucleophilic attack at the sulfur atom is a key step in these transformations. Strong nucleophiles, such as organometallic reagents or potent reducing agents, can attack the electrophilic sulfur center, leading to the displacement of the azepane group. The mechanism is analogous to nucleophilic substitution at a tetrahedral center and typically proceeds with inversion of configuration if the sulfur atom is chiral. mdpi.com
Reductive cleavage, or desulfonylation, of sulfonamides is a synthetically useful transformation that removes the sulfonyl protecting group to liberate the free amine. This process involves the reduction of the S-N bond. Various reagents are known to effect this transformation, with the choice of reagent depending on the presence of other functional groups. For a molecule like 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, the conditions must be selected carefully to avoid simultaneous reduction of the nitro group.
Commonly employed methods for reductive desulfonylation that could be applicable include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or certain hydride reagents. The electrochemical reduction of related nitro-substituted benzenesulfonyl compounds has also been studied, indicating that the sulfonyl moiety can be targeted under specific electrochemical conditions. cdnsciencepub.com
Reactions of the Nitro Group
The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, both through its own transformations and its effect on the aromatic ring.
The reduction of the nitro group to a primary amine (-NH2) is one of the most common and predictable reactions for this compound. This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. A variety of well-established methods can achieve this reduction.
Catalytic hydrogenation is a highly efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. Another common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.
Table 1: Typical Conditions for Nitro Group Reduction
| Reagent System | Solvent(s) | Typical Conditions | Product |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695), Methanol | Room Temperature, 1-4 atm H₂ | 1-(3-Amino-4-chlorobenzenesulfonyl)azepane |
| Fe, HCl | Water, Ethanol | Reflux | 1-(3-Amino-4-chlorobenzenesulfonyl)azepane |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-(3-Amino-4-chlorobenzenesulfonyl)azepane |
The combined electron-withdrawing effects of the nitro group (ortho) and the sulfonylazepane group (para) render the chlorine atom at the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr). scribd.comlibretexts.org This is the most significant reaction pathway for the aromatic portion of the molecule. The substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the chlorine. libretexts.orgyoutube.com This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org
A wide range of nucleophiles can displace the chloride ion, including alkoxides, phenoxides, thiolates, and amines. This reaction provides a versatile method for introducing new functional groups onto the aromatic ring. The reaction rate is influenced by the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Solvent | Product |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methanol | 1-(4-Methoxy-3-nitrobenzenesulfonyl)azepane |
| Amine | Ammonia (NH₃) | Ethanol | 1-(4-Amino-3-nitrobenzenesulfonyl)azepane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 1-(3-Nitro-4-(phenylthio)benzenesulfonyl)azepane |
| Hydroxide | Sodium Hydroxide (NaOH) | Water, Dioxane | 1-(4-Hydroxy-3-nitrobenzenesulfonyl)azepane |
Reactivity of the Azepane Nitrogen
The nitrogen atom within the azepane ring is part of a sulfonamide functional group. Due to the powerful electron-withdrawing effect of the adjacent sulfonyl group, the lone pair of electrons on the nitrogen is delocalized, rendering the nitrogen atom essentially non-basic and non-nucleophilic under neutral conditions. Unlike a typical secondary amine, it will not readily undergo protonation or alkylation.
However, the nitrogen can exhibit reactivity under strongly basic conditions. A potent base, such as sodium hydride (NaH) or an organolithium reagent, can deprotonate the sulfonamide in related systems that possess an N-H bond. While the azepane nitrogen in this specific compound is tertiary and lacks a proton, the general principle of reduced nucleophilicity due to the sulfonyl group remains central to its character. Its reactivity is therefore minimal compared to the other functional groups in the molecule. Any reaction involving this nitrogen would first require a transformation that cleaves the S-N bond, as described in section 5.1.2.
Acylation and Alkylation Reactions
The nitrogen atom in this compound is part of a sulfonamide and is tertiary, being bonded to the sulfonyl group and two carbon atoms of the azepane ring. Consequently, it lacks a proton and is not susceptible to direct N-acylation or N-alkylation, reactions common for primary and secondary sulfonamides.
However, the carbon atoms of the azepane ring, particularly those alpha to the nitrogen atom (the C2 and C7 positions), are potential sites for acylation and alkylation. The electron-withdrawing nature of the N-sulfonyl group can increase the acidity of the alpha-protons, facilitating their removal by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as acyl chlorides or alkyl halides, to yield C-acylated or C-alkylated products.
The general mechanism for alpha-alkylation is depicted below:
Deprotonation at the alpha-carbon by a strong base (e.g., an organolithium reagent) to form a resonance-stabilized carbanion.
Nucleophilic attack of the carbanion on an alkyl halide, resulting in the formation of a new carbon-carbon bond.
| Reaction Type | Reagent Class | Specific Examples | Expected Product |
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | 2-Acyl-1-(4-chloro-3-nitrobenzenesulfonyl)azepane |
| Acid Anhydrides | Acetic anhydride | 2-Acyl-1-(4-chloro-3-nitrobenzenesulfonyl)azepane | |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | 2-Alkyl-1-(4-chloro-3-nitrobenzenesulfonyl)azepane |
It is important to note that such reactions may compete with elimination reactions, especially with sterically hindered alkyl halides. The choice of base, solvent, and temperature is crucial in directing the outcome of the reaction towards the desired substitution product.
Role in Cyclic Iminium Ion Chemistry
This compound can serve as a precursor to a cyclic iminium ion. The formation of an N-sulfonyliminium ion can be initiated by oxidation or by the introduction of a leaving group at the alpha-position, followed by its elimination. For instance, oxidation of the alpha-carbon to a hydroxyl group, followed by acid-catalyzed dehydration, would lead to the formation of the corresponding cyclic iminium ion.
Once formed, this electrophilic species is susceptible to attack by a wide range of nucleophiles. This reactivity provides a powerful tool for the introduction of functional groups at the C2 position of the azepane ring. The reaction of the cyclic iminium ion with a nucleophile (Nu⁻) would proceed as follows:
Formation of the cyclic iminium ion from the N-sulfonylazepane.
Nucleophilic addition to the electrophilic carbon of the iminium ion.
This pathway is a valuable strategy for the synthesis of substituted azepane derivatives. The stability of the N-sulfonyl group allows for the isolation and subsequent reaction of these iminium ion precursors.
Aromatic Substitution Reactions on the Chloronitrobenzene Ring
The 4-chloro-3-nitrobenzenesulfonyl moiety is a highly electron-deficient aromatic system, which governs its susceptibility to aromatic substitution reactions.
Nucleophilic Aromatic Substitution with Electron-Deficient Benzenesulfonyl Systems
The benzene ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of two strongly electron-withdrawing groups: the nitro group and the sulfonyl group. These groups, positioned ortho and para to the chlorine atom (the leaving group), effectively stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of this reaction is significantly enhanced by the electron-withdrawing substituents. A variety of nucleophiles can displace the chlorine atom, including alkoxides, phenoxides, amines, and thiols.
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide | Aryl ether |
| Amine | Ammonia, Piperidine (B6355638) | Aryl amine |
| Thiolate | Sodium thiophenoxide | Aryl thioether |
Potential for Electrophilic Aromatic Substitution
In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The potent electron-withdrawing effects of the nitro and sulfonyl groups reduce the electron density of the benzene ring, making it a poor nucleophile for attack by electrophiles.
Should an electrophilic aromatic substitution be forced to occur under harsh conditions, the directing effects of the existing substituents would come into play. Both the chloro and the sulfonyl groups are ortho, para-directing, while the nitro group is a meta-director. The combined deactivating and directing effects of these groups would make predicting the outcome of an EAS reaction complex, though substitution would be expected to be very difficult.
Stereochemical Control and Diastereoselective Reactions
The seven-membered azepane ring is a flexible system that can adopt multiple conformations. The presence of the bulky and electron-withdrawing 4-chloro-3-nitrobenzenesulfonyl group on the nitrogen atom can significantly influence the conformational equilibrium of the ring. This conformational preference can, in turn, lead to stereochemical control in reactions involving the azepane ring.
For instance, in the alkylation of the alpha-carbon, the approach of the electrophile can be directed to the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over the other. The specific stereochemical outcome would depend on the preferred conformation of the enolate intermediate and the steric demands of both the electrophile and the N-sulfonyl group.
Medicinal Chemistry Research and Biological Target Exploration Academic Focus
Rational Design of Azepane-Based Scaffolds for Bioactive Compound Development
The azepane ring is a valuable scaffold in medicinal chemistry due to its conformational flexibility and its presence in a number of approved drugs. lifechemicals.comnih.gov The rational design of bioactive compounds based on this scaffold often involves strategies to optimize its interaction with biological targets.
Scaffold Hopping and Conformational Restriction Strategies
Scaffold hopping is a computational or experimental strategy used to identify novel molecular backbones with similar biological activity to a known active compound. In the context of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a medicinal chemist might employ scaffold hopping to replace the azepane ring with other cyclic amines (e.g., piperidine (B6355638), morpholine) or even bicyclic structures to explore new chemical space and potentially improve properties such as selectivity or metabolic stability.
Conformational restriction is another key strategy in drug design. The azepane ring can adopt multiple low-energy conformations, and restricting this flexibility can lead to a more potent and selective interaction with a biological target. lifechemicals.com This can be achieved by introducing substituents on the azepane ring or by incorporating it into a more rigid bicyclic or spirocyclic system. Computational modeling can be employed to predict the preferred conformations of substituted azepanes and guide synthetic efforts. nih.gov
Impact of Substituent Variation on Molecular Recognition Features
The 4-chloro and 3-nitro substituents on the benzenesulfonyl group of this compound are expected to significantly influence its molecular recognition features. The chloro group is a lipophilic, electron-withdrawing substituent that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. researchgate.net The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can also modulate the electronic properties of the aromatic ring and participate in specific interactions with a target protein. mdpi.com
The systematic variation of these substituents is a cornerstone of medicinal chemistry. For instance, moving the chloro and nitro groups to different positions on the benzene (B151609) ring, or replacing them with other substituents (e.g., fluoro, cyano, methyl), would allow for a detailed exploration of the structure-activity relationship and the optimization of target affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For a novel compound like this compound, SAR studies would be conducted in various in vitro biological systems to identify its potential therapeutic applications.
Investigation of Molecular Features Influencing Ligand-Protein Interactions
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including diuretics, antidiabetic agents, and anticancer drugs. nih.gov This group is known to interact with various enzymes, such as carbonic anhydrases and kinases. nih.govacs.org SAR studies on a series of analogs of this compound would aim to elucidate the key molecular features that govern its interaction with a specific protein target.
An illustrative SAR table for a hypothetical series of analogs targeting a generic kinase is presented below. This table demonstrates how systematic modifications to the core structure can provide insights into the molecular interactions driving biological activity.
| Compound | R1 (Azepane) | R2 (Aromatic Ring) | Kinase Inhibition (IC50, µM) |
|---|---|---|---|
| 1 | Azepane | 4-Cl, 3-NO2 | 5.2 |
| 2 | Piperidine | 4-Cl, 3-NO2 | 12.8 |
| 3 | Azepane | 4-F, 3-NO2 | 3.1 |
| 4 | Azepane | 4-Cl, 3-NH2 | > 50 |
| 5 | Azepane | 4-Cl | 8.9 |
Development of Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. A potent and selective analog of this compound could serve as a starting point for the development of a chemical probe. For example, a fluorescent dye could be attached to the molecule to visualize its localization within cells. nih.govmdpi.com Alternatively, a "clickable" handle could be introduced to allow for the identification of its protein target(s) through techniques such as affinity-based protein profiling. Sulfonyl fluoride (B91410) probes, for instance, can be designed to covalently modify their targets, enabling robust target identification and engagement studies. nih.gov
Mechanistic Studies of Biological Target Engagement
Once a biological target for this compound or its analogs has been identified, mechanistic studies are necessary to understand how the compound engages with its target at a molecular level. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This would provide detailed information about the specific amino acid residues involved in the interaction and guide further optimization of the compound.
Cellular target engagement assays are also critical to confirm that the compound interacts with its intended target in a cellular context. researchgate.net These assays can measure the extent of target binding at different compound concentrations and can help to correlate target engagement with the observed cellular phenotype.
Fragment-Based Drug Discovery and Target Identification Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of small, low-molecular-weight fragments. nih.govnih.gov The chemical structure of this compound can be deconstructed into two key fragments that could be explored in an FBDD campaign: the "4-chloro-3-nitrophenyl" fragment and the "azepane" fragment.
Fragment Screening and Elaboration:
A fragment library containing the 4-chloro-3-nitrophenyl moiety could be screened against a panel of biological targets, particularly kinases and other enzymes where aromatic interactions are important. Similarly, a library of azepane-containing fragments could be used to probe for interactions with receptors and ion channels. nih.govnih.gov Once initial fragment hits are identified through biophysical techniques such as X-ray crystallography or NMR spectroscopy, they can be optimized and grown into more potent leads. rsc.orgdrugdiscoverychemistry.com For example, a 4-chloro-3-nitrophenyl fragment binding to a kinase could be elaborated by adding a solubilizing group or a group that forms additional hydrogen bonds. An azepane fragment binding to a GPCR could be linked to other fragments or grown to occupy adjacent pockets.
Target Identification:
If this compound or its fragments demonstrate interesting phenotypic effects in cell-based assays, various target identification strategies could be employed. rsc.org Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic approach. More modern techniques include chemical proteomics, where a tagged version of the compound is used to identify its targets in a cellular context.
The table below outlines a potential FBDD and target identification workflow for this compound.
| Step | Approach | Rationale |
| 1. Fragment Library Design | Synthesize libraries of fragments containing the 4-chloro-3-nitrophenyl and azepane scaffolds. | To explore the binding potential of each key structural component of the parent molecule. |
| 2. Fragment Screening | Screen fragment libraries against a diverse panel of proteins using biophysical methods (X-ray, NMR, SPR). | To identify initial low-affinity binders to various biological targets. |
| 3. Hit Validation and Optimization | Validate hits using orthogonal assays and use structure-guided design to grow or link fragments into more potent compounds. | To develop high-affinity lead compounds from the initial fragment hits. |
| 4. Target Identification | For active compounds, use affinity-based or activity-based protein profiling to identify the molecular target(s). | To elucidate the mechanism of action of the newly developed compounds. |
Future Perspectives and Emerging Research Directions for 1 4 Chloro 3 Nitrobenzenesulfonyl Azepane
Innovations in Sustainable Synthesis and Green Chemistry Approaches
Traditional synthetic routes for sulfonamides often rely on harsh reagents and conditions, such as the use of chlorosulfonic acid or hazardous chlorinating agents like aqueous chlorine, which present significant environmental and safety challenges. nih.govrsc.org The future of synthesizing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is increasingly tied to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. ijpsjournal.com
Innovations are focused on several key areas. One promising direction is the development of catalytic, one-pot synthesis methods that combine aryl radical precursors, a sulfur dioxide source, and amines in a single step. acs.orgthieme-connect.com For instance, synergetic photoredox and copper catalysis has been shown to facilitate the synthesis of sulfonamides under mild, room-temperature conditions, accommodating a wide range of functional groups, including electron-deficient amines. acs.orgthieme-connect.com Another approach involves palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers high functional group tolerance under mild conditions. nih.gov
The use of sustainable solvents is another critical aspect. Research has demonstrated the feasibility of synthesizing sulfonamides in environmentally benign media like water, ethanol (B145695), or glycerol, replacing volatile organic compounds. rsc.orgsci-hub.se For example, the oxidation of thiols to sulfonyl chlorides can be achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in water, followed by an in-situ reaction with an amine. rsc.org Similarly, alternatives to hazardous sulfur dioxide gas, such as the stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), are being employed to introduce the sulfonyl group more safely. thieme-connect.comorganic-chemistry.org
Furthermore, recent breakthroughs in the synthesis of the azepane ring system itself offer green alternatives. A novel strategy involves the photochemical dearomative ring expansion of simple nitroarenes, using blue light at room temperature to transform a six-membered ring into the seven-membered azepane framework. nih.govmanchester.ac.uk This method could provide a more direct and sustainable route to the azepane moiety required for the target compound.
Table 1: Comparison of Synthetic Approaches for Sulfonamides
| Approach | Traditional Method | Green Chemistry Innovation | Potential Advantage for this compound |
|---|---|---|---|
| Sulfonylation Reagent | Chlorosulfonic Acid | Catalytic SO₂ insertion (e.g., using DABSO) | Avoids highly corrosive and hazardous reagents. thieme-connect.comorganic-chemistry.org |
| Catalysis | Stoichiometric reagents | Transition-metal catalysis (e.g., Pd, Cu) | Milder reaction conditions and improved functional group tolerance. nih.govacs.org |
| Solvent | Volatile Organic Solvents (VOCs) | Water, Ethanol, Glycerol | Reduced environmental impact and improved process safety. rsc.orgsci-hub.se |
| Azepane Synthesis | Multi-step classical methods | Photochemical ring expansion of nitroarenes | Fewer synthetic steps, use of light as a reagent, ambient temperature. nih.govmanchester.ac.uk |
| Process | Multi-step with isolated intermediates | One-pot, continuous flow processes | Increased efficiency, reduced waste, and better process control. google.com |
Application of Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound, particularly when developing sustainable and efficient processes, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities is crucial. Process Analytical Technology (PAT), utilizing advanced analytical techniques for real-time, in-situ monitoring, is becoming indispensable. mt.com These methods provide a continuous stream of data without the need for manual sampling, allowing for precise control over reaction parameters. numberanalytics.com
Spectroscopic techniques are at the forefront of in-situ reaction analysis. fiveable.me
Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, can track the concentration of reactants and products by monitoring the characteristic vibrational frequencies of specific functional groups, such as the S=O stretch of the sulfonyl group or the N-H bond of the azepane. numberanalytics.comsolubilityofthings.com
Raman Spectroscopy is complementary to IR and is particularly effective in aqueous media. It can provide real-time information on molecular structure and concentration changes. mt.comfiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, enabling the identification of reactants, intermediates, and products simultaneously, providing a comprehensive picture of the reaction progress. numberanalytics.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to monitor reactions involving chromophores, which absorb light in the UV or visible regions. fiveable.mersc.org Changes in the concentration of the nitrobenzene (B124822) moiety, for example, could be tracked using this method. solubilityofthings.com
These techniques, often used in combination, generate data-rich experiments that facilitate faster optimization and scale-up of the synthesis of this compound. mt.com
Table 2: Advanced Analytical Techniques for In Situ Monitoring
| Technique | Principle | Information Provided | Applicability to Synthesis of this compound |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared radiation due to molecular vibrations. solubilityofthings.com | Real-time concentration of reactants, products, and intermediates; reaction kinetics. numberanalytics.com | Monitoring the formation of the S-N bond and consumption of the sulfonyl chloride and azepane. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light by molecules. fiveable.me | Similar to FTIR but less sensitive to water, making it ideal for aqueous reactions. | Useful if green solvents like water are employed in the synthesis. |
| NMR Spectroscopy | Detects changes in the magnetic environment of atomic nuclei. rsc.org | Detailed structural identification of all species in the reaction mixture. | Unambiguous identification of intermediates and byproducts. |
| UV-Vis Spectroscopy | Measures absorption of UV and visible light by electrons in molecules. rsc.org | Tracks concentration of species with chromophores; reaction kinetics. fiveable.me | Monitoring the aromatic nitro-substituted ring during the reaction. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. rsc.org | Highly sensitive detection of reactants, products, and trace intermediates. | Provides confirmation of product formation and identifies low-level impurities. |
Development of Predictive Models for Structure-Property-Reactivity Relationships
Computational chemistry and in silico modeling are transforming drug discovery and chemical process development by enabling the prediction of molecular properties before synthesis. For this compound and its potential derivatives, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are powerful tools. nih.govprotoqsar.com These models establish a mathematical correlation between the chemical structure of a molecule (represented by molecular descriptors) and its biological activity or physicochemical properties. nih.govresearchgate.net
The development of a predictive model for this compound family would involve:
Descriptor Calculation : Quantifying various aspects of the molecular structure using numerical values. These can include electronic descriptors (e.g., partial charges on the sulfonyl group), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). nih.govprotoqsar.comnih.gov
Model Building : Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to a specific property (e.g., reactivity, solubility, or inhibitory activity against a biological target). tiu.edu.iqresearchgate.net
Validation : Rigorously testing the model's predictive power to ensure its reliability for new, unsynthesized molecules. tiu.edu.iq
Such models could accelerate the optimization of this compound by predicting how structural modifications—for example, changing the substitution pattern on the benzene (B151609) ring or the azepane moiety—would affect its properties. This allows researchers to prioritize the synthesis of compounds with the highest likelihood of desired characteristics, saving significant time and resources. escholarship.org
Table 3: Key Molecular Descriptors for Sulfonamide QSAR Models
| Descriptor Type | Example | Relevance to this compound |
|---|---|---|
| Electronic | Hammett constant (sigma), Partial atomic charges | Predicts reactivity and binding interactions. The electron-withdrawing nitro and chloro groups strongly influence these properties. nih.gov |
| Steric | Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site or approaches a reactant. nih.gov |
| Lipophilic | LogP (octanol-water partition coefficient) | Predicts membrane permeability and solubility, which are crucial for bioavailability. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule, including the seven-membered azepane ring. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Provides insights into chemical reactivity and the nature of intermolecular interactions. researchgate.net |
Exploration of Novel Therapeutic Hypotheses based on Mechanistic Insights
While the sulfonamide scaffold is historically known for its antibacterial activity via inhibition of dihydropteroate (B1496061) synthase, its therapeutic potential is far broader. pexacy.comnih.gov The unique structural features of this compound make it a candidate for exploration against a variety of modern therapeutic targets. Emerging research directions are based on repurposing this versatile chemical motif. nih.gov
Potential novel therapeutic hypotheses include:
Carbonic Anhydrase Inhibition : Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrase (CA) isozymes, which are involved in diseases like glaucoma, certain cancers, and epilepsy. pexacy.comijpsonline.com Mechanistic studies show that the deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site. acs.orgacs.org Exploring the interaction of this compound with various CA isoforms could reveal novel therapeutic applications.
Anticancer Activity : Many sulfonamide-containing drugs have been developed as anticancer agents. ajchem-b.comresearchgate.net They can act through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis. acs.org The pharmacophoric features of this compound could be modeled and tested for activity against such kinases or other cancer-related targets like histone deacetylases (HDACs). pexacy.comresearchgate.net
Other Enzyme Inhibition : The sulfonamide moiety is a versatile pharmacophore that can be tailored to inhibit a wide range of enzymes involved in complex diseases. nih.gov This includes proteases, kinases, and other metalloenzymes. Computational docking studies combined with in vitro screening could be used to identify novel protein targets for this compound, opening up new therapeutic avenues.
Table 4: Potential Therapeutic Targets for Sulfonamide Derivatives
| Target Class | Specific Example | Disease Area | Mechanistic Rationale |
|---|---|---|---|
| Metalloenzymes | Carbonic Anhydrases (e.g., CA-IX) | Cancer, Glaucoma | The sulfonamide group acts as a zinc-binding group, inhibiting enzyme activity. ijpsonline.com |
| Kinases | VEGFR-2 | Cancer | Inhibition of angiogenesis by blocking the ATP-binding site of the kinase. acs.org |
| Folate Synthesis | Dihydropteroate Synthase | Bacterial Infections | Competitive inhibition as a structural analog of p-aminobenzoic acid (PABA). nih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer | The scaffold can be designed to interact with the enzyme's active site, influencing gene expression. pexacy.com |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of azepane with 4-chloro-3-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 azepane:sulfonyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Structural analogs in (e.g., substituted sulfonamides) highlight similar protocols . Precursor handling (e.g., sulfonyl chloride stability) is critical, as noted in sulfonation studies .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : / NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups).
- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) validate sulfonamide formation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H].
- X-ray Crystallography : For unambiguous confirmation (see for analogous sulfonamide structures) .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the sulfonamide’s hydrophobicity.
- Storage : Store at -20°C in amber vials under inert atmosphere (N) to prevent nitro group degradation. Stability data for related compounds (≥5 years at -20°C) support this protocol .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (nitro groups as electron-withdrawing).
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict charge-transfer interactions.
Benchmark against experimental UV-Vis spectra (e.g., λ ~255 nm for nitroaromatics) .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Use IC values across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate target-specific effects.
- Mechanistic Studies : Probe DNA intercalation (via fluorescence quenching) or protein binding (SPR/BLI). highlights similar sulfonamides with dual biological roles .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259385) to validate trends .
Q. How can molecular docking predict binding modes of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
Prepare the receptor (e.g., crystal structure of β-lactamase from PDB).
Generate ligand conformers (Open Babel).
Run docking with exhaustiveness=20 for accuracy.
Results from (sulfonamide derivatives) suggest sulfonyl oxygen interactions with active-site residues .
Q. What are the challenges in scaling up synthesis, and how can side products be minimized?
- Methodological Answer :
- Process Optimization : Use flow chemistry for controlled sulfonylation (reduces exothermic risks).
- Byproduct Analysis : Monitor via LC-MS; common impurities include over-sulfonated analogs (e.g., disubstituted azepane).
- Purification : Scale-compatible techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Contradiction Analysis and Validation
Q. How to address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Reproducibility Tests : Repeat under standardized conditions (e.g., ICH guidelines for temperature/humidity).
- Analytical Cross-Check : Compare DSC (melting point) and TGA (decomposition) profiles with literature (e.g., for azepane derivatives) .
Q. What computational and experimental methods validate the compound’s role in catalytic or photochemical applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
